2-Methoxy-3-methylquinoxaline
Overview
Description
2-Methoxy-3-methylquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its significant biological and pharmacological activities. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them an essential scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable diketone. One common method includes the reaction of o-phenylenediamine with this compound-2-carboxylic acid under acidic conditions . The reaction is usually carried out in ethanol or methanol as solvents, with the addition of a catalytic amount of acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated or nitrated quinoxalines.
Scientific Research Applications
2-Methoxy-3-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methylquinoxaline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. In cancer research, it has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways . The compound’s ability to interact with DNA and proteins makes it a valuable tool in studying molecular mechanisms in biological systems .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar structure but without the methoxy and methyl groups.
2-Methylquinoxaline: Similar structure but lacks the methoxy group.
3-Methoxyquinoxaline: Similar structure but lacks the methyl group.
Uniqueness: 2-Methoxy-3-methylquinoxaline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets compared to its unsubstituted counterparts .
Properties
IUPAC Name |
2-methoxy-3-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-10(13-2)12-9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDHEFJLEXTPCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325905 | |
Record name | 2-methoxy-3-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3149-26-6 | |
Record name | NSC521693 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methoxy-3-methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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